2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE is a complex organic compound that features multiple heterocyclic structures. The compound is characterized by the presence of benzothiazole and benzoxazole moieties, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzoxazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole moieties can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BENZONITRILE: Shares the benzothiazole moiety but differs in its nitrile group.
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE: Contains a benzothiazole and a phenyl group with hydroxyl substituents.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(2-{4-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}-1,3-BENZOXAZOL-5-YL)ACETAMIDE is unique due to its combination of benzothiazole and benzoxazole moieties, which confer distinct biological activities and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H21N5O3S4 |
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Molecular Weight |
639.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-[5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C31H21N5O3S4/c37-27(16-40-30-35-21-5-1-3-7-25(21)42-30)32-19-11-9-18(10-12-19)29-34-23-15-20(13-14-24(23)39-29)33-28(38)17-41-31-36-22-6-2-4-8-26(22)43-31/h1-15H,16-17H2,(H,32,37)(H,33,38) |
InChI Key |
BRENLENNAPNAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)NC(=O)CSC6=NC7=CC=CC=C7S6 |
Origin of Product |
United States |
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